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  • Product: N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
  • CAS: 28669-13-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's In-depth Technical Guide to N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, identified by CAS number 28669-13-8 , is a synthetically versatile chemical intermediate pois...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, identified by CAS number 28669-13-8 , is a synthetically versatile chemical intermediate poised at the intersection of several key pharmacophores.[1] This guide provides a comprehensive technical overview of the compound, from its fundamental physicochemical properties and synthesis to its mechanistic underpinnings and potential applications in modern drug discovery. By integrating a reactive chloroacetyl group with a biologically active 2-hydroxybenzohydrazide scaffold, this molecule serves as a powerful building block for creating novel therapeutic agents. This document elucidates detailed protocols for its synthesis and characterization, explores its demonstrated antimicrobial and anticancer activities, and discusses the rationale behind its use as a precursor in medicinal chemistry programs.

Introduction: The Strategic Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a prime example of this principle. It merges two classes of compounds, benzohydrazides and chloroacetamides, each with a rich history of biological significance.

  • The Benzohydrazide Scaffold: Benzohydrazide derivatives are recognized as privileged structures in drug development, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-hydroxy substitution, in particular, can enhance activity through hydrogen bonding interactions with biological targets.

  • The Chloroacetamide Moiety: The chloroacetamide group is a well-known reactive intermediate.[2] Its electrophilic nature, conferred by the chlorine atom alpha to the carbonyl group, allows it to act as an alkylating agent. This functionality is particularly valuable for designing covalent inhibitors, which can form stable bonds with nucleophilic residues (like cysteine or histidine) in the active sites of target enzymes, leading to potent and often irreversible inhibition.[1]

The amalgamation of these two moieties in one molecule creates a compound that is not only biologically active in its own right but also serves as a reactive platform for further chemical elaboration, such as the synthesis of sulfide derivatives and other complex heterocyclic systems.[1][2]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and characteristics of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide are summarized below.

PropertyValueSource
CAS Number 28669-13-8[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
IUPAC Name N'-(2-chloroacetyl)-2-hydroxybenzohydrazide[1]
InChI Key ZVIAMOPKVYHXAV-UHFFFAOYSA-N[1]

Synthesis and Characterization: A Validated Protocol

The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is typically achieved through a direct acylation reaction. The causality behind this choice is the high reactivity of the acid chloride with the terminal amine of the hydrazide, which allows for a straightforward and generally high-yielding transformation.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Rationale: The use of an appropriate solvent like dichloromethane ensures the solubility of the starting materials, while the dropwise addition of the highly reactive 2-chloroacetyl chloride at a controlled temperature prevents side reactions and ensures a homogenous reaction mixture. The final recrystallization step is crucial for achieving high purity.[1]

Reagents & Materials:

  • 2-Hydroxybenzohydrazide (CAS 936-02-7)

  • 2-Chloroacetyl chloride (CAS 79-04-9)[4]

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-hydroxybenzohydrazide in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Acylating Agent: Add 1.1 equivalents of 2-chloroacetyl chloride dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining vigorous stirring.

  • Reaction: Allow the reaction to proceed at 0-5 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for an additional 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water to quench any unreacted 2-chloroacetyl chloride.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.[1]

Expected Yield: Typical yields for this reaction range from 60-80%, depending on the precise reaction conditions and purification efficiency.[1]

Alternative Method - Microwave Irradiation: For process optimization, microwave-assisted synthesis offers a significant advantage. Reactions conducted under microwave irradiation (e.g., 160–320 W for 2–8 minutes) can accelerate the reaction rate and improve yields to between 68% and 81%.[1][5]

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Hydroxybenzohydrazide Solvent DCM, 0-5°C Reactant1->Solvent Reactant2 2-Chloroacetyl Chloride Reactant2->Solvent Reaction Acylation Reaction Solvent->Reaction Product N'-(2-chloroacetyl)- 2-hydroxybenzohydrazide Reaction->Product Purification Recrystallization Product->Purification

Caption: A flowchart of the synthesis process.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the benzene ring, methylene protons from the chloroacetyl group, and exchangeable protons from the -NH and -OH groups.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Characteristic absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide and hydrazide carbonyls, around 1650-1690 cm⁻¹), and C-Cl stretching.[6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to 228.63 g/mol , along with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.[6]

Mechanism of Action and Biological Activities

The biological effects of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide stem from its ability to interact with and disrupt essential cellular processes.

General Mechanism of Action

The primary mechanism involves the covalent modification of biological macromolecules.[1] The electrophilic chloroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and enzymes, leading to their irreversible inhibition.[1] Additionally, the hydrazide moiety can form adducts with carbonyl groups on biomolecules, further contributing to cellular disruption.[1]

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties against a range of pathogenic bacteria.[1] The mechanism is likely tied to the inhibition of essential bacterial enzymes. The minimum inhibitory concentrations (MIC) against common bacterial strains are summarized below.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive32 µg/mL
Escherichia coliGram-negative64 µg/mL
Pseudomonas aeruginosaGram-negative128 µg/mL
(Data sourced from Benchchem)[1]

These results indicate that the compound could serve as a valuable lead for the development of new antimicrobial agents.[1]

Anticancer Activity

The compound has also shown promising anticancer activity, particularly in its ability to induce apoptosis (programmed cell death) in cancer cell lines such as human breast cancer (MCF-7).[1] The proposed mechanism involves the induction of severe oxidative stress within the cancer cells.

Key Mechanistic Steps:

  • Induction of Reactive Oxygen Species (ROS): The compound has been shown to significantly increase the intracellular levels of ROS.[1]

  • Mitochondrial Dysfunction: Elevated ROS levels lead to the disruption of mitochondrial function, a critical pathway in the initiation of apoptosis.[1]

  • Caspase Activation: Mitochondrial damage triggers the activation of caspase pathways, a family of proteases that execute the apoptotic program.[1]

  • Enzyme Inhibition: The compound may also directly inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1]

Proposed Anticancer Signaling Pathway

Anticancer_Mechanism cluster_cell Cancer Cell Compound N'-(2-chloroacetyl)-2- hydroxybenzohydrazide ROS Increased ROS Compound->ROS Induces Enzymes Enzyme Inhibition (e.g., Topoisomerases) Compound->Enzymes Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes Enzymes->Apoptosis Contributes to

Caption: Proposed mechanism for anticancer activity.

Applications in Drug Development and Conclusion

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is primarily valued as a high-purity chemical intermediate for research use in drug discovery and chemical biology.[1] Its bifunctional nature—a reactive handle combined with a biologically relevant scaffold—makes it an exceptionally useful starting material.

Key Applications:

  • Synthesis of Covalent Inhibitors: The chloroacetyl group is ideal for designing targeted covalent inhibitors for enzymes with accessible nucleophilic residues.

  • Lead Generation: Its intrinsic antimicrobial and anticancer properties make it a strong candidate for lead optimization programs.

  • Elaboration into Complex Molecules: It serves as a building block for creating a diverse range of molecules, including α-glucosidase inhibitors for diabetes research and novel antioxidant compounds.[1]

References

  • Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media. [Link]

  • hydrazine hydrate. Organic Syntheses Procedure. [Link]

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. [Link]

  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Chloroacetyl chloride. CAS Common Chemistry. [Link]

Sources

Exploratory

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a versatile bifunctional molecule that has emerged as a significant building block in medicinal chemistry and drug discovery. This technical guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a versatile bifunctional molecule that has emerged as a significant building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential therapeutic applications. By integrating a reactive chloroacetyl moiety with the established pharmacophore of 2-hydroxybenzohydrazide, this compound offers a unique platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of its biological activities.

Introduction: The Strategic Combination of Two Key Pharmacophores

The design of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a strategic amalgamation of two key chemical entities: the salicylhydrazide scaffold and the reactive chloroacetyl group. The salicylhydrazide core is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, analgesic, and anticancer effects[1]. The 2-hydroxybenzohydrazide moiety, in particular, is known to act as an effective metal chelator and can participate in hydrogen bonding interactions with biological targets.

The introduction of the chloroacetyl group imparts a crucial element of reactivity to the molecule. Chloroacetamides are known to be effective alkylating agents, capable of forming covalent bonds with nucleophilic residues such as cysteine, histidine, and lysine on target proteins[1]. This covalent modification can lead to irreversible inhibition of enzyme activity, a highly sought-after characteristic in drug design for achieving prolonged and potent therapeutic effects. The combination of these two moieties in N'-(2-chloroacetyl)-2-hydroxybenzohydrazide creates a molecule with the potential for both specific non-covalent interactions and subsequent covalent inactivation of its biological targets, making it a promising candidate for targeted covalent inhibitor development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While some experimental data for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is not extensively reported in the public domain, we can infer and supplement with data from closely related analogs.

PropertyValueSource/Comment
CAS Number 28669-13-8[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
IUPAC Name N'-(2-chloroacetyl)-2-hydroxybenzohydrazide[1]
Melting Point Not explicitly reported. The precursor, 2-hydroxybenzohydrazide, has a melting point of 140-141°C[2][3]. The melting point of the target compound is expected to be higher due to increased molecular weight and potential for intermolecular hydrogen bonding.Inferred
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from related structures
Appearance Likely a white to off-white crystalline solid.Inferred

Synthesis and Characterization

The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a relatively straightforward acylation reaction. The most common and efficient method involves the reaction of 2-hydroxybenzohydrazide with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product 2_hydroxybenzohydrazide 2-Hydroxybenzohydrazide reaction Acylation Reaction (3-6 hours) 2_hydroxybenzohydrazide->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction temperature Room Temperature temperature->reaction filtration Filtration/Extraction reaction->filtration recrystallization Recrystallization filtration->recrystallization product N'-(2-chloroacetyl)-2- hydroxybenzohydrazide recrystallization->product

Caption: Synthetic workflow for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxybenzohydrazide

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzohydrazide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford N'-(2-chloroacetyl)-2-hydroxybenzohydrazide as a crystalline solid.

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~3050Aromatic C-H stretching
~1680-1700C=O stretching (amide I)
~1650C=O stretching (hydrazide)
~1550N-H bending (amide II)
~750-800C-Cl stretching

Note: The phenolic O-H stretch may be broad and overlap with the N-H stretching region.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.5Singlet2H-CH₂-Cl
~6.8-8.0Multiplet4HAromatic protons
~9.0-10.0Broad Singlet2H-NH-NH-
~11.0-12.0Broad Singlet1HPhenolic -OH

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ, ppm)Assignment
~40-45-CH₂-Cl
~115-135Aromatic carbons
~150-160Aromatic carbon attached to -OH
~165-175Amide and hydrazide carbonyl carbons

Biological Activities and Therapeutic Potential

The unique structural features of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide suggest its potential as a therapeutic agent in several disease areas. The salicylhydrazide moiety often contributes to the initial target recognition, while the chloroacetyl group can form a covalent bond, leading to potent and sustained biological effects.

Anticancer Activity

Derivatives of salicylhydrazide and compounds containing the chloroacetyl moiety have demonstrated significant anticancer properties. For instance, N'-(2-chloroacetyl)-2-cyanoacetohydrazide derivatives have shown IC₅₀ values of less than 10 µM against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines[1]. While specific IC₅₀ values for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide are not widely published, related studies suggest its potential. For example, a study on similar compounds showed IC₅₀ values of 15 µM and 20 µM against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines, respectively[1].

Proposed Mechanism of Anticancer Action: The anticancer activity is likely multi-faceted. The chloroacetyl group can covalently modify key proteins involved in cancer cell proliferation and survival. The hydrazide moiety can also contribute to the biological effects. One proposed mechanism is the induction of apoptosis through the activation of caspase pathways[1].

Anticancer_Mechanism cluster_compound N'-(2-chloroacetyl)-2-hydroxybenzohydrazide cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound Compound inhibition Covalent Inhibition of Target Proteins compound->inhibition Alkylating agent apoptosis Induction of Apoptosis compound->apoptosis Caspase activation death Cancer Cell Death inhibition->death apoptosis->death

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Salicylhydrazide derivatives are known for their antimicrobial properties. While specific data for the title compound is limited, related 2-hydroxybenzohydrazide derivatives have shown activity against various bacterial strains. For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited a Minimum Inhibitory Concentration (MIC) of 120 ppm against Escherichia coli[2]. The chloroacetyl group can enhance this activity by targeting essential bacterial enzymes.

Bacterial StrainMIC (µg/mL) of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Source:[1]

Proposed Mechanism of Antimicrobial Action: The antimicrobial action is likely due to the inhibition of essential bacterial enzymes through covalent modification by the chloroacetyl group. The salicylhydrazide moiety may facilitate cell entry and target recognition.

α-Glucosidase Inhibition

Recent research has highlighted the potential of hydrazide and chloroacetamide derivatives as α-glucosidase inhibitors, which are therapeutic targets for type 2 diabetes[1]. α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. The structural features of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide make it a candidate for investigation in this area.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a promising chemical entity with significant potential in drug discovery. Its straightforward synthesis and the strategic combination of a targeting moiety with a reactive group make it an attractive scaffold for the development of novel covalent inhibitors. The preliminary data on its anticancer and antimicrobial activities warrant further investigation.

Future research should focus on:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of its melting point, solubility profile, and full spectroscopic characterization.

  • In-depth Biological Evaluation: Systematic screening against a wider panel of cancer cell lines and microbial strains to identify potent and selective activities.

  • Mechanism of Action Studies: Identification of specific molecular targets through proteomics and other advanced techniques to elucidate its precise mechanism of action.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The insights provided in this technical guide are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and its derivatives.

References

  • Suzana, S., et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. [Link]

  • Latha, K. P., et al. (2017). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and N'-(arylaminoacetyl)naphtho[2,1-b]furan-2-carbohydrazide derivatives and their antimicrobial activities. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(4), 388-392. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. ResearchGate. [Link]

  • Mohammad R. Ahmed, Ali A. Mohsin. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

Sources

Foundational

The Chloroacetyl Moiety: A Versatile Electrophile in Covalent Drug Design

An In-depth Technical Guide on the Structure-Activity Relationship of Chloroacetyl Compounds for Researchers, Scientists, and Drug Development Professionals. Introduction: The Resurgence of Covalent Inhibitors The paradi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Chloroacetyl Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Resurgence of Covalent Inhibitors

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors. These molecules form a stable, covalent bond with their biological target, often leading to prolonged duration of action and increased potency.[1] At the heart of many successful covalent inhibitors lies a reactive electrophilic "warhead" capable of forming a bond with a nucleophilic amino acid residue on the target protein. The chloroacetyl group, a potent and versatile electrophile, has emerged as a key player in this arena. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of chloroacetyl compounds, offering insights into their design, mechanism of action, and therapeutic applications.

The Chloroacetyl Group: A Tunable Warhead for Covalent Targeting

The chloroacetyl moiety, typically introduced as a chloroacetamide, is a powerful tool for achieving covalent inhibition. Its reactivity is primarily directed towards the thiol group of cysteine residues, a common nucleophile in enzyme active sites and allosteric pockets.[2] The formation of a stable thioether linkage effectively and often irreversibly inactivates the target protein.

Mechanism of Covalent Modification

The fundamental mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a covalent bond between the inhibitor and the protein.

R'NHCCH₂-Cl || O

>]; "Adduct" [label=<

R'NHCCH₂-S-Cys-Protein || O

>]; "Cl_ion" [label="Cl⁻"];

} }

Caption: Covalent modification of a cysteine residue by a chloroacetamide warhead.

The reactivity of the chloroacetamide warhead can be modulated by substitutions on the acetyl group. For instance, the introduction of a fluorine atom to create a chlorofluoroacetamide (CFA) can alter the electrophilicity and steric hindrance, thereby fine-tuning the reactivity and selectivity of the inhibitor.[3]

Structure-Activity Relationship (SAR) of Chloroacetyl Compounds: Key Principles

The biological activity of chloroacetyl compounds is not solely dictated by the reactive warhead. The overall molecular scaffold plays a crucial role in directing the inhibitor to its target and optimizing non-covalent interactions within the binding pocket. The SAR of these compounds can be systematically explored by modifying different parts of the molecule.

The Role of the Scaffold

The non-covalent binding affinity of the molecular scaffold for the target protein is a critical determinant of the overall potency of a covalent inhibitor. A higher initial binding affinity (lower Ki) increases the local concentration of the inhibitor at the target site, thereby enhancing the rate of covalent bond formation (kinact).

Impact of Substituents

Systematic modification of substituents on the scaffold allows for the exploration of the target's binding pocket and the optimization of various properties:

  • Potency: Introduction of functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target can significantly enhance binding affinity and inhibitory activity.

  • Selectivity: By tailoring the scaffold to the specific topology of the target's binding site, selectivity against other proteins with reactive cysteines can be achieved.

  • Physicochemical Properties: Modifications can be made to improve solubility, cell permeability, and metabolic stability, all of which are crucial for in vivo efficacy.

Case Study: Chloroacetamide-Based Inhibitors in Oncology

Chloroacetyl compounds have shown significant promise as anticancer agents, targeting various proteins involved in cancer progression.

Inhibition of Transcriptional Enhanced Associate Domain (TEAD)

The interaction between the transcriptional co-activator YAP1 and the TEAD family of transcription factors is a key driver in many cancers. A fragment library screening of chloroacetamide electrophiles identified novel scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEADs, thereby disrupting the TEAD-YAP1 interaction.[2] Time- and concentration-dependent studies confirmed these compounds as covalent inhibitors.[2][4]

Quantitative SAR Data for TEAD Inhibitors [4]

Compound IDStructureIC50 (µM) at 30 minIC50 (µM) at 48 h
13 (RHA-302) N-(4-chlorophenyl)-2-chloroacetamide100.9
21 (MAT-241) 2-chloro-N-(3,4-dichlorophenyl)acetamide>1005

This data illustrates the time-dependent nature of covalent inhibition, with potency increasing over time.

G Hippo_Pathway Hippo Pathway (Inactive) YAP_TAZ YAP/TAZ (Active) Hippo_Pathway->YAP_TAZ Inhibition TEAD TEAD YAP_TAZ->TEAD Binding Gene_Transcription Oncogenic Gene Transcription TEAD->Gene_Transcription Activation Chloroacetamide_Inhibitor Chloroacetamide Inhibitor Chloroacetamide_Inhibitor->TEAD Covalent Inhibition

Caption: Simplified Hippo pathway and the inhibitory action of chloroacetamide compounds.

Targeting Caspases in Apoptosis

Caspases, a family of cysteine proteases, are key executioners of apoptosis. Dysregulation of apoptosis is a hallmark of cancer. While many caspase inhibitors have been developed, achieving selectivity remains a challenge. Chloroacetyl-containing compounds have been explored as covalent inhibitors of caspases.

IC50 Values of a Covalent Caspase Inhibitor [5][6]

CaspaseVRT-043198 (nM)
Caspase 10.204
Caspase 3>10000
Caspase 414.5
Caspase 510.6
Caspase 6>10000
Caspase 7>10000
Caspase 83.3
Caspase 95.07

This data highlights the potential for achieving selectivity among different caspase family members.

Experimental Protocols for Evaluating Chloroacetyl Compounds

A robust and systematic experimental workflow is essential for elucidating the SAR of covalent inhibitors.

Synthesis of N-Substituted 2-Chloroacetamides

A common method for synthesizing chloroacetamide derivatives involves the acylation of a primary or secondary amine with chloroacetyl chloride.[7]

Step-by-Step Protocol:

  • Dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start Start Dissolve_Amine Dissolve amine and base in solvent Start->Dissolve_Amine Cool Cool to 0°C Dissolve_Amine->Cool Add_Chloroacetyl_Chloride Add chloroacetyl chloride dropwise Cool->Add_Chloroacetyl_Chloride React Stir at room temperature Add_Chloroacetyl_Chloride->React Workup Aqueous workup and extraction React->Workup Purify Purify product Workup->Purify End End Purify->End

Caption: General workflow for the synthesis of N-substituted 2-chloroacetamides.

Biochemical Assay for Covalent Enzyme Inhibition

Determining the kinetic parameters of covalent inhibition (Ki and kinact) is crucial for SAR studies.[8] A common method is the progress curve analysis.[9]

Step-by-Step Protocol:

  • Pre-incubate the target enzyme with various concentrations of the chloroacetyl inhibitor in a suitable assay buffer.

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

  • Fit the progress curves to a kinetic model for covalent inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Plot kobs versus inhibitor concentration and fit the data to the appropriate equation to determine Ki and kinact.

Mass Spectrometry for Confirming Covalent Modification

Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent bond between an inhibitor and its target protein.[10]

Step-by-Step Protocol:

  • Incubate the target protein with the chloroacetyl compound.

  • Remove the excess, unbound inhibitor.

  • Analyze the intact protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the adduct.[1] A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

  • To identify the specific residue modified, digest the protein-inhibitor complex with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide containing the modification and pinpoint the exact amino acid residue that was covalently labeled.[3]

Computational Approaches in Chloroacetyl SAR

Computational modeling plays an increasingly important role in understanding and predicting the SAR of covalent inhibitors.

Molecular Docking

Covalent docking simulations can predict the binding mode of a chloroacetyl compound in the target's active site and identify key non-covalent interactions.[11] These models can guide the design of new analogs with improved binding affinity.[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity.[13] These models can be used to predict the activity of novel chloroacetyl derivatives and prioritize them for synthesis and testing.

Conclusion and Future Directions

Chloroacetyl compounds represent a powerful and versatile class of covalent inhibitors with broad therapeutic potential. A thorough understanding of their SAR is paramount for the rational design of potent, selective, and safe drug candidates. The integration of synthetic chemistry, biochemical assays, mass spectrometry, and computational modeling provides a robust framework for elucidating these relationships. Future research will likely focus on developing chloroacetyl-based inhibitors with even greater selectivity, exploring novel applications in various disease areas, and fine-tuning the reactivity of the warhead to optimize the balance between efficacy and potential off-target effects.

References

  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.
  • Horita, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14348–14361.
  • National Center for Biotechnology Information (2010). A small molecule inhibitor of Caspase 1. In Probe Reports from the NIH Molecular Libraries Program.
  • Faiz, K., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Serbian Chemical Society, 84(12), 1335-1347.
  • Lera, R., et al. (2014). Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids. Bioorganic & Medicinal Chemistry, 22(5), 1647-1660.
  • Mons, E., et al. (2022).
  • Vilotijevic, A., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(1), 32-43.
  • Mons, E., et al. (2022).
  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Malinska, M., et al. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences, 25(11), 6099.
  • Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central.
  • National Center for Biotechnology Information (2010). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program.
  • BenchChem (2025).
  • Scarpino, A., et al. (2022). Reactive Docking: a computational method for high-throughput covalent docking. ChemRxiv.
  • Tonge, P. J., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • Peak Proteins (2023). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
  • Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
  • Mulder, M. P. C., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6528.
  • Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
  • Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS.
  • Piedrafita, F. J., et al. (2013). Adamantyl arotinoids that inhibit IκB kinase α and IκB kinase β. Archiv der Pharmazie, 346(12), 853-864.
  • National Center for Biotechnology Information (2010). A small molecule inhibitor of Caspase 1. In Probe Reports from the NIH Molecular Libraries Program.
  • Aebersold, R., & Goodlett, D. R. (2001). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 1(1), 1-13.
  • Martin, A., & Wark, C. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube.
  • Wen, X., et al. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Biomolecular Structure and Dynamics, 40(16), 7245-7258.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 357-376.
  • Tokumitsu, H., et al. (2024). Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential. Scientific Reports, 14(1), 6645.
  • Lee, Y. J., & Shacter, E. (1998). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. Molecules and Cells, 8(4), 438-445.
  • O'Brien, M. A., et al. (2004). IC 50 and EC 50 analysis using the luminescent caspase assay.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazide and its Subsequent Cyclization to a Bioactive 1,3,4-Oxadiazole Scaffold

Abstract & Scientific Context This document provides a comprehensive guide to the synthesis and subsequent transformation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. The protocol is presented in two distinct but sequ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This document provides a comprehensive guide to the synthesis and subsequent transformation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. The protocol is presented in two distinct but sequential parts: (1) The N-acylation with chloroacetyl chloride to yield the symmetrical N,N'-diacylhydrazine intermediate, and (2) The dehydrative cyclization of this intermediate to form the corresponding 2,5-bis(chloromethyl)-1,3,4-oxadiazole derivative.

N,N'-diacylhydrazine and 1,3,4-oxadiazole moieties are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-oxadiazole ring, in particular, is often utilized as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1][4] The resulting scaffold from this protocol is a versatile building block, featuring two reactive chloromethyl side chains that are amenable to further functionalization via nucleophilic substitution, allowing for the generation of diverse chemical libraries. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Experimental Overview: A Two-Stage Synthetic Pathway

The overall workflow involves a sequential acylation followed by a cyclodehydration reaction. This approach allows for the controlled synthesis of the target heterocyclic compound.

G cluster_0 Part 1: N-Acylation cluster_1 Part 2: Cyclodehydration cluster_2 Optional Further Derivatization A N'-(2-chloroacetyl)- 2-hydroxybenzohydrazide B N,N'-bis(2-chloroacetyl)- 2-hydroxybenzohydrazide (Diacylhydrazine Intermediate) A->B  + Chloroacetyl Chloride  Base (Et3N), Aprotic Solvent C 2-(2-(Chloromethyl)-1,3,4-oxadiazol-5-yl)phenol (Final Product) B->C  Dehydrating Agent (e.g., POCl3)  Heat D Diverse Chemical Library C->D  Nucleophilic Substitution  at chloromethyl groups

Diagram 1: High-level experimental workflow.

Part 1: N-Acylation to N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazide

Principle & Mechanism

This reaction is a classic nucleophilic acyl substitution. The terminal nitrogen of the hydrazide moiety in N'-(2-chloroacetyl)-2-hydroxybenzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[5] The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive acid chloride.[6]

Diagram 2: Mechanism of Nucleophilic Acyl Substitution.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
N'-(2-chloroacetyl)-2-hydroxybenzohydrazide≥98%BenchChemStarting material.[6]
Chloroacetyl chloride≥98%, ReagentPlus®Sigma-AldrichHighly corrosive and a lachrymator. Handle in a fume hood.[7]
Triethylamine (Et₃N)≥99.5%Sigma-AldrichDried over KOH. Acts as an HCl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichAprotic solvent.
Hydrochloric Acid (HCl)1 M solutionFisher ChemicalFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous work-up.
Brine (Saturated NaCl solution)ACS ReagentVWRFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichDrying agent.
Ethyl AcetateACS GradeFisher ChemicalFor recrystallization/chromatography.
HexanesACS GradeFisher ChemicalFor recrystallization/chromatography.
Step-by-Step Protocol: N-Acylation
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (1.0 eq, e.g., 2.29 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) to the cooled solution.

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.1 eq, e.g., 0.88 mL, 11 mmol) dropwise via a syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up (Quenching): Upon completion, dilute the reaction mixture with 50 mL of DCM. Transfer the mixture to a separatory funnel.

  • Work-up (Washing): Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine)

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the pure N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazide.

Expected Analytical Data for Intermediate
AnalysisExpected Results for N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazide
¹H NMR Signals for aromatic protons, two distinct singlets for the two -CH₂Cl groups, and amide/hydroxyl protons.
¹³C NMR Signals for aromatic carbons, two distinct carbonyl carbons, and two -CH₂Cl carbons.
IR (cm⁻¹) ~3200-3400 (O-H, N-H stretching), ~1650-1700 (C=O, amide carbonyls), ~750 (C-Cl stretching).[2]
HRMS Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the experimental value within ± 5 ppm.[2]

Part 2: Cyclodehydration to 2-(2-(Chloromethyl)-1,3,4-oxadiazol-5-yl)phenol

Principle & Mechanism

The conversion of N,N'-diacylhydrazines to 1,3,4-oxadiazoles is a classic dehydrative cyclization reaction.[8] Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride are commonly used.[9][10] POCl₃ is a potent dehydrating agent that activates the amide carbonyl oxygen, facilitating intramolecular nucleophilic attack by the other amide oxygen. This is followed by a series of elimination steps to form the stable, aromatic 1,3,4-oxadiazole ring. This transformation is typically promoted by heat.

G 1,3,4-Oxadiazole Formation Mechanism Diacylhydrazine Diacylhydrazine Intermediate ActivatedComplex Activated Carbonyl Intermediate Diacylhydrazine->ActivatedComplex Activation POCl3 POCl3 POCl3->ActivatedComplex CyclizedIntermediate Cyclized Intermediate ActivatedComplex->CyclizedIntermediate Intramolecular Attack Oxadiazole 1,3,4-Oxadiazole Product CyclizedIntermediate->Oxadiazole Dehydration/ Elimination

Diagram 3: Simplified mechanism for POCl₃-mediated cyclodehydration.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazideAs synthesized-Product from Part 1.
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichHighly corrosive, reacts violently with water. Handle in a fume hood.[9]
TolueneAnhydrous, 99.8%Sigma-AldrichReaction solvent (optional, can be run neat in POCl₃).[9]
Ice water--For quenching the reaction.
Diethyl EtherACS GradeFisher ChemicalFor extraction.
Step-by-Step Protocol: Cyclodehydration
  • Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reaction Setup: Place the dried N,N'-bis(2-chloroacetyl)-2-hydroxybenzohydrazide (1.0 eq, e.g., 3.05 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, e.g., 4.6-9.3 mL) to the flask. The reaction can be run neat in POCl₃ or with an anhydrous solvent like toluene.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours.

  • Monitoring: The reaction can be monitored by TLC (if a suitable solvent system can be found) or by LC-MS to confirm the formation of the product and consumption of the starting material.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto crushed ice or into a beaker of ice water with vigorous stirring. POCl₃ reacts exothermically with water.

  • Neutralization: Carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to afford the pure 2-(2-(chloromethyl)-1,3,4-oxadiazol-5-yl)phenol.

Expected Analytical Data for Final Product
AnalysisExpected Results for 2-(2-(Chloromethyl)-1,3,4-oxadiazol-5-yl)phenol
¹H NMR Signals for aromatic protons, a singlet for the phenolic -OH, and a singlet for the -CH₂Cl protons. Disappearance of N-H signals.
¹³C NMR Signals for aromatic carbons, two carbons for the oxadiazole ring, and the -CH₂Cl carbon.
IR (cm⁻¹) ~3100-3300 (O-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1070 (C-O-C stretch). Disappearance of amide C=O and N-H bands.[11]
HRMS Calculated m/z for [M+H]⁺ or [M-H]⁻ should match the experimental value within ± 5 ppm.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

  • Pasha, T. Y., et al. (2015). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1360-1367. [Link]

  • Gierczyk, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7800. [Link]

  • Hojo, K., et al. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 49(9), 1195-1198. [Link]

  • Baashen, M. A., et al. (2021). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. RSC Advances, 11, 29699-29721. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Biological Evaluation of Some Heterocyclic Compounds from Salicylic Acid Hydrazide. Organic and Medicinal Chemistry Letters, 2, 29. [Link]

  • Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(11), 13177-13201. [Link]

  • Ke, S., et al. (2009). Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Relationship. European Journal of Medicinal Chemistry, 44(7), 2985-2993. [Link]

  • Isacc, Y. A., et al. (2022). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 13(23), 6899-6905. [Link]

  • Taylor & Francis Online. (1990). Acid Catalyzed Cyclization of Bis Silyl Diacylhydrazines: A New 1, 3, 4-Oxadiazole Synthesis. Synthetic Communications, 20(16), 2483-2489. [Link]

  • Singh, S., et al. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 7(1). [Link]

  • Liu, G., et al. (2016). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 21(1), 79. [Link]

  • Chfat, H. G., & Ghanim, H. T. (2017). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. Journal of Chemical and Pharmaceutical Research, 9(1), 93-99. [Link]

  • Baashen, M. A., et al. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Synthesis, 18(5), 456-475. [Link]

  • Sonntag, N. O. V. (1968). II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. [Link]

  • Liras, S., et al. (2000). A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications, 30(3), 437-443. [Link]

  • Google Patents. (2001).
  • PubMed Central. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. [Link]

  • Al-Ostath, A. I., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SA Journal of Chemistry, 76, 28-34. [Link]

  • Gierczyk, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. 23(7). [Link]

  • ResearchGate. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. [Link]

  • Google Patents. (2015). WO2017005570A1 - Process for preparing chloroacetyl chloride.
  • UTAR Institutional Repository. (2017). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. [Link]

  • Kumar, A., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(1), 318-327. [Link]

  • Jabeen, M., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]

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Application

Application Note: FT-IR Spectroscopic Analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide for Pharmaceutical Development

Abstract N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a pivotal chemical intermediate in the synthesis of novel bioactive molecules and potential therapeutic agents.[1] Its structural integrity is paramount for the suc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a pivotal chemical intermediate in the synthesis of novel bioactive molecules and potential therapeutic agents.[1] Its structural integrity is paramount for the successful synthesis of downstream compounds. This application note provides a comprehensive guide to the characterization of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. We present a detailed protocol for sample preparation, data acquisition, and spectral interpretation, explaining the causal links between molecular structure and spectral features. This guide is intended for researchers and scientists in drug discovery and medicinal chemistry to ensure the quality and identity of their synthetic intermediates.

Introduction: The Role of Structural Verification in Drug Discovery

In the landscape of modern drug development, the synthesis of novel molecular entities often relies on versatile building blocks. N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (Molecular Formula: C₉H₉ClN₂O₃, Molar Mass: 228.63 g/mol ) serves as such a scaffold.[1] It incorporates a 2-hydroxybenzohydrazide moiety, a structure known for its presence in compounds with a wide range of biological activities, and a reactive chloroacetyl group, which is ideal for further functionalization through nucleophilic substitution.[1][2] The potential applications of its derivatives in developing new antimicrobial or anticancer agents make its unambiguous characterization a critical first step in the research pipeline.[1][3]

FT-IR spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the specific functional groups within a molecule. By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique spectral "fingerprint," allowing for the confirmation of the compound's identity and the absence of starting material impurities. This note details the expert application of FT-IR for the robust quality control of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). The resulting spectrum of absorption versus wavenumber (cm⁻¹) provides detailed information about the functional groups present. For N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, FT-IR allows us to verify the presence of key groups: the phenolic hydroxyl (-OH), the hydrazide and amide functionalities (-NH, -C=O), the aliphatic chloro group (-C-Cl), and the aromatic ring.

Molecular Structure and Key Vibrational Modes

The structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide contains several distinct functional groups that give rise to characteristic absorption bands in an FT-IR spectrum. Understanding these is key to accurate spectral interpretation.

Caption: Molecular structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide with key functional groups.

Experimental Protocol: FT-IR Analysis

This protocol is designed to be self-validating by ensuring the purity of the matrix and the quality of the sample preparation, which are the most common sources of error.

Materials and Equipment
  • Sample: N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (solid, crystalline powder).

  • Matrix: FT-IR grade Potassium Bromide (KBr), stored in a desiccator at 120°C for at least 24 hours prior to use. Expertise Note: KBr is hygroscopic; using undried KBr will introduce a large, broad water peak (~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure the N-H and O-H stretching regions of the analyte.

  • Agate mortar and pestle.

  • Hydraulic press with pellet-forming die (e.g., 7 mm diameter).

  • FT-IR Spectrometer (e.g., Thermo Nicolet, PerkinElmer) equipped with a DLATGS detector.

  • Spatula and analytical balance.

Protocol 1: KBr Pellet Preparation

The KBr pellet method is a classic transmission technique that provides high-quality spectra for bulk sample analysis.[4]

  • Grinding: Weigh approximately 1-2 mg of the sample and 150-200 mg of pre-dried KBr. Place the KBr in the agate mortar first and grind it to a fine, consistent powder to eliminate any crystalline structure. Add the sample to the mortar.

  • Mixing: Gently but thoroughly mix and grind the sample and KBr together for 2-3 minutes. Trustworthiness Check: The mixture should appear homogeneous and powder-like. Inadequate grinding leads to light scattering (the Christiansen effect), which distorts peak shapes.[5]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (approximately 7-8 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent and free of cracks.[6] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.

Protocol 2: Data Acquisition
  • Background Scan: Place the empty sample holder in the spectrometer. Purge the sample compartment with dry air or nitrogen if available. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The resulting spectrum will be automatically ratioed against the background.

Alternative Technique: Attenuated Total Reflectance (ATR)

For rapid, routine analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[7] A small amount of the solid sample is simply placed on the ATR crystal (e.g., diamond) and pressure is applied using an anvil to ensure good contact. This technique analyzes the surface of the sample and is less sensitive to sample thickness than the KBr method.[4]

Data Interpretation and Spectral Analysis

The FT-IR spectrum of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide should be analyzed by assigning the observed absorption bands to the specific vibrational modes of its functional groups. The expected wavenumbers are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected AppearanceRationale & References
3400 - 3200Phenolic O-HO-H StretchBroad, strongIntramolecular and intermolecular hydrogen bonding broadens this peak.
3300 - 3100Amide/Hydrazide N-HN-H StretchTwo medium-sharp bandsCorresponds to the two N-H bonds in the hydrazide linkage. Similar structures show bands at ~3420 and 3205 cm⁻¹.[8][9]
3100 - 3000Aromatic C-HC-H StretchMedium to weak, sharpCharacteristic of sp² C-H bonds on the benzene ring.[8]
2980 - 2850Aliphatic C-HC-H StretchWeak, sharpCorresponds to the -CH₂- group from the chloroacetyl moiety.[10]
1735 - 1690Chloroacetyl C=OC=O Stretch (Amide I)Strong, sharpThe electron-withdrawing chlorine atom typically shifts the carbonyl stretch to a higher frequency. A related compound showed this peak at 1731 cm⁻¹.[10]
1680 - 1640Benzohydrazide C=OC=O Stretch (Amide I)Strong, sharpThis is the second Amide I band. Its position is influenced by conjugation and H-bonding. Literature values for hydrazides are in the 1690-1668 cm⁻¹ range.[11]
1600 - 1500Amide N-H / Aromatic C=CN-H Bend (Amide II) / C=C StretchMedium to strongThe Amide II band often overlaps with aromatic ring stretching vibrations.
800 - 700C-ClC-Cl StretchMedium to strongThis band is found in the fingerprint region and confirms the presence of the chloroacetyl group. A similar structure showed this band at 786 cm⁻¹.[10]

Comprehensive Workflow

The entire process from sample receipt to final report can be visualized as a logical workflow, ensuring consistency and accuracy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting start Receive Solid Sample weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) start->weigh dry_kbr Dry FT-IR Grade KBr (120°C, 24h) dry_kbr->weigh grind Grind & Mix in Agate Mortar weigh->grind press Press Mixture into Transparent Pellet grind->press bg_scan Acquire Background Spectrum (No Sample) press->bg_scan Place in Spectrometer sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) bg_scan->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process interpret Assign Peaks to Functional Groups process->interpret compare Compare with Reference Data & Expected Values interpret->compare report Generate Final Report compare->report

Caption: End-to-end workflow for the FT-IR analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Conclusion

FT-IR spectroscopy is a powerful and definitive tool for the structural verification of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can reliably confirm the identity and purity of this key synthetic intermediate. The correct interpretation of the spectral data, based on the assignment of characteristic absorption bands to their corresponding functional groups, provides a high degree of confidence in the material's quality, ensuring a solid foundation for subsequent steps in pharmaceutical research and development.

References

  • Basavaraja, B. M., Somashekhar, B., & Sridhar, M. A. (2015). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. Research Article.
  • Suzana, S., et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. Available at: [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. Available at: [Link]

  • ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Figure. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Analytical Lab Manual. Available at: [Link]

  • ResearchGate. Synthesis, spectral characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. Publication. Available at: [Link]

  • ResearchGate. FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Table. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

  • Singh, K., & Kumar, Y. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(1), 398-407. Available at: [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(7), 123-128. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Application News. Available at: [Link]

  • ResearchGate. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Publication. Available at: [Link]

  • ResearchGate. FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Publication. Available at: [Link]

  • El-Tabl, A. S., et al. (2021). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Iranian Chemical Society, 18, 2055-2073. Available at: [Link]

  • CONICET. New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2. Repository. Available at: [Link]

  • Stana, A., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(15), 2772. Available at: [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Online Textbook. Available at: [Link]

  • Medvidović-Kosanović, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(44), 19233-19244. Available at: [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Application Note. Available at: [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 58-64. Available at: [Link]

  • ResearchGate. FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... Figure. Available at: [Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Blog Post. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Publication. Available at: [Link]

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Method

Application Notes and Protocols for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide: A Guide to In Vitro Activity Assessment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This document outlines the...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This document outlines the scientific rationale and detailed protocols for a suite of assays to characterize the biological activity of this compound, with a particular focus on its potential as a covalent inhibitor.

Introduction to N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a bifunctional molecule featuring a 2-hydroxybenzohydrazide scaffold and a reactive chloroacetyl group. The 2-hydroxybenzohydrazide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The presence of the electrophilic chloroacetyl group suggests that N'-(2-chloroacetyl)-2-hydroxybenzohydrazide may act as a covalent inhibitor, forming stable bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on target proteins[3]. This covalent mode of action can lead to prolonged and potent biological effects.

The potential mechanisms of action for this compound are multifaceted. The chloroacetyl moiety can covalently modify and inhibit the function of key enzymes, while the 2-hydroxybenzohydrazide portion may contribute to target recognition and binding affinity. Reports suggest that N'-(2-chloroacetyl)-2-hydroxybenzohydrazide may exert its anticancer effects through the induction of reactive oxygen species (ROS) and the inhibition of enzymes critical for cancer cell proliferation, such as topoisomerases and protein kinases[3].

This guide details a series of in vitro assays designed to explore these potential activities and elucidate the mechanism of action of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

General Considerations for Handling and Preparation

2.1. Compound Handling: N'-(2-chloroacetyl)-2-hydroxybenzohydrazide should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Due to its reactive chloroacetyl group, inhalation and direct contact should be avoided.

2.2. Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture.

2.3. Stability Assessment: It is recommended to assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH) to ensure that the observed activity is not due to degradation products. This can be achieved using techniques like HPLC or LC-MS over a time course.

In Vitro Assay Protocols

Enzyme Inhibition Assays: Assessing Covalent Modification

Scientific Rationale: The chloroacetyl group of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a classic electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues in the active site of an enzyme. Unlike reversible inhibitors, the potency of covalent inhibitors is often time-dependent. Therefore, assays must be designed to capture the kinetics of inactivation. A key parameter for irreversible inhibitors is the rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation rate (K_I).

Target Selection: Based on the activities of related benzohydrazide derivatives, potential targets for screening include cyclooxygenases (COX-1 and COX-2)[1], protein kinases, and topoisomerases[3].

Experimental Workflow:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Pre_incubation Pre-incubate enzyme with inhibitor for varying times Compound_Prep->Pre_incubation Enzyme_Prep Prepare enzyme and substrate solutions Enzyme_Prep->Pre_incubation Reaction_Initiation Initiate reaction by adding substrate Pre_incubation->Reaction_Initiation Measurement Measure product formation over time (kinetic read) Reaction_Initiation->Measurement Progress_Curves Plot reaction progress curves Measurement->Progress_Curves Rate_Calculation Calculate initial rates Progress_Curves->Rate_Calculation IC50_Determination Determine time-dependent IC50 values Rate_Calculation->IC50_Determination kinact_KI_Calculation Calculate k_inact and K_I IC50_Determination->kinact_KI_Calculation

Caption: Workflow for time-dependent enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the target enzyme in the appropriate assay buffer.

    • Prepare a 10X serial dilution of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide in the assay buffer containing a low percentage of DMSO (typically <1% final concentration).

    • Prepare a 2X working solution of the substrate. The substrate concentration should ideally be at or below its Michaelis constant (K_m) to ensure sensitivity to competitive inhibition.

  • Pre-incubation:

    • In a 96-well plate, add the enzyme solution.

    • Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence, luminescence) corresponding to product formation at regular intervals for a set period.

Data Analysis and Interpretation:

  • Progress Curves: Plot the signal versus time for each inhibitor concentration and pre-incubation time.

  • Initial Rates: Calculate the initial reaction velocity (rate) from the linear portion of the progress curves.

  • Time-Dependent IC50: For each pre-incubation time, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration to determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

  • k_inact and K_I Determination: To determine the kinetic parameters of irreversible inhibition, plot the observed rate of inactivation (k_obs, obtained from the initial rates at different pre-incubation times) against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation to derive k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Trustworthiness Check: Washout Experiment

To further confirm irreversible inhibition, a washout experiment can be performed. After incubating the enzyme with a high concentration of the inhibitor, the mixture is rapidly diluted or passed through a desalting column to remove the unbound inhibitor. If the enzyme activity is not restored, it provides strong evidence for covalent modification[4].

Cell Viability and Cytotoxicity Assays

Scientific Rationale: To evaluate the potential anticancer activity of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, it is essential to determine its effect on the viability and proliferation of cancer cell lines. Assays such as MTT, MTS, or resazurin reduction measure the metabolic activity of viable cells, which is proportional to the cell number.

Experimental Workflow:

Cell_Viability_Workflow Cell_Seeding Seed cells in a 96-well plate and allow them to adhere overnight Compound_Treatment Treat cells with serial dilutions of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Reagent Add viability reagent (e.g., MTT, MTS, resazurin) Incubation->Viability_Reagent Signal_Measurement Measure absorbance or fluorescence Viability_Reagent->Signal_Measurement IC50_Calculation Calculate the IC50 value Signal_Measurement->IC50_Calculation

Caption: General workflow for cell viability assays.

Step-by-Step Protocol (MTT Assay Example):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Dose-Response Curve: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the compound concentration.

  • IC50 Value: Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This is a key metric for cytotoxicity.

Table 1: Example Data Summary for Cytotoxicity Assay

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4815.2
A549 (Lung Cancer)4822.8
HCT116 (Colon Cancer)4818.5
HEK293 (Normal)48>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactive Oxygen Species (ROS) Detection Assay

Scientific Rationale: The induction of oxidative stress through the generation of ROS is a known mechanism of action for some anticancer agents[3]. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the intracellular level of ROS.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them with N'-(2-chloroacetyl)-2-hydroxybenzohydrazide at various concentrations for a desired time period (e.g., 1-6 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA loading solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells again to remove the excess probe. Add buffer to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Analysis and Interpretation:

  • Calculate the fold increase in fluorescence intensity in the treated cells compared to the vehicle-treated control cells. A significant, dose-dependent increase in fluorescence indicates that the compound induces intracellular ROS production.

Covalent Adduct Formation Assay using Mass Spectrometry

Scientific Rationale: To definitively prove a covalent mechanism of action, it is essential to directly detect the formation of a covalent adduct between N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and its target protein. High-resolution mass spectrometry (MS) is a powerful tool for this purpose[5]. By measuring the mass of the intact protein before and after incubation with the inhibitor, the formation of a covalent adduct can be confirmed by a mass shift corresponding to the molecular weight of the inhibitor.

Step-by-Step Protocol:

  • Incubation: Incubate the purified target protein with a molar excess of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide for a sufficient period to allow for covalent modification. Include a control sample of the protein incubated with the vehicle (DMSO).

  • Sample Cleanup: Remove the unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS). Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein.

  • (Optional) Peptide Mapping: For more detailed information, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This can identify the specific amino acid residue that has been modified by the inhibitor.

Data Analysis and Interpretation:

  • Mass Shift: A mass increase in the inhibitor-treated protein sample that corresponds to the molecular weight of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (minus the leaving group, Cl) confirms the formation of a 1:1 covalent adduct.

  • Peptide Fragmentation: In peptide mapping experiments, the fragmentation pattern (MS/MS spectrum) of the modified peptide will confirm the site of covalent modification.

Antibacterial Activity Assay (Broth Microdilution)

Scientific Rationale: Given that many hydrazide derivatives exhibit antibacterial properties, it is worthwhile to screen N'-(2-chloroacetyl)-2-hydroxybenzohydrazide for such activity[2][6][7][8][9]. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Prepare an overnight culture of the test bacteria (e.g., E. coli, S. aureus) and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: In a 96-well plate, prepare serial twofold dilutions of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide in the broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Analysis and Interpretation:

  • The MIC value provides a quantitative measure of the compound's antibacterial potency. A lower MIC value indicates greater activity.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the biological activity of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. By systematically evaluating its effects on enzyme activity, cell viability, ROS production, and bacterial growth, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The emphasis on assays designed to investigate covalent inhibition is particularly important for this class of compounds. The results from these studies will be instrumental in guiding further preclinical development and optimization efforts.

References

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Khan, I., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Inflammopharmacology. [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Manjappa, B. R., et al. (n.d.). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. International Journal of Pharmaceutical Sciences and Research.
  • de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. ResearchGate. [Link]

  • Kumar, H. V. S., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link]

  • Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Universitas Airlangga. [Link]

  • Singh, J., et al. (2011). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate (2025). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. [Link]

  • Wouters, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Ghandadi, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Chemistry Central Journal. [Link]

  • Concept Life Sciences (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • Hussain, Z., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. [Link]

  • Khalaf, N. A., et al. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry. [Link]

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Application

Application Notes and Protocols for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide in Anticancer Research

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the anticancer potential of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the anticancer potential of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This document provides an in-depth overview of the compound, its mechanism of action, and detailed protocols for its evaluation in a preclinical setting.

Introduction: The Rationale for Investigating N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (CAS 28669-13-8) is a synthetic compound belonging to the benzohydrazide class of molecules.[1] Benzohydrazide derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The unique structural features of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, namely the reactive chloroacetyl group and the 2-hydroxybenzohydrazide moiety, make it a compelling candidate for anticancer drug discovery.[1] The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of key cellular targets, while the hydrazide component can engage in various non-covalent interactions.[1]

Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7) cells, suggesting a potential therapeutic application in oncology.[1] This guide will delve into the technical aspects of working with this compound, from its synthesis to its biological evaluation.

Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a relatively straightforward process, typically achieved through the reaction of 2-hydroxybenzohydrazide with 2-chloroacetyl chloride.[1]

Protocol for Synthesis:

Reagents and Materials:

  • 2-Hydroxybenzohydrazide

  • 2-Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

  • Triethylamine or another suitable base

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 2-hydroxybenzohydrazide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution to act as a base and neutralize the HCl produced during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Add 2-chloroacetyl chloride dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitate (triethylamine hydrochloride).

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N'-(2-chloroacetyl)-2-hydroxybenzohydrazide by recrystallization from a suitable solvent system to yield the final product.

Proposed Mechanism of Anticancer Activity

The anticancer effect of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is believed to be mediated through the induction of apoptosis, a form of programmed cell death, primarily via the intrinsic or mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[1]

Induction of Oxidative Stress

The compound has been shown to elevate ROS levels within cancer cells.[1] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling.

Mitochondrial-Mediated Apoptosis

The accumulation of ROS can trigger the mitochondrial apoptotic pathway. This involves:

  • Disruption of Mitochondrial Function: Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for cell survival. Oxidative stress can lead to the upregulation of pro-apoptotic members and/or the downregulation of anti-apoptotic members, tipping the balance towards cell death.

  • Cytochrome c Release and Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.

Signaling Pathway Diagram:

anticancer_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Compound N'-(2-chloroacetyl)- 2-hydroxybenzohydrazide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Causes Dysfunction Bax_Bak ↑ Bax/Bak Mitochondrion->Bax_Bak Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

In Vitro Evaluation: Protocols and Data Presentation

Cell Culture

A panel of human cancer cell lines, such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma), should be utilized for initial screening.

Protocol for Cell Culture and Maintenance:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a stock solution of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation:

Cell LineTissue of OriginN'-(2-chloroacetyl)-2-hydroxybenzohydrazide IC50 (µM)[1]
HepG2Liver Carcinoma15
MCF-7Breast Adenocarcinoma20
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V-FITC/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with N'-(2-chloroacetyl)-2-hydroxybenzohydrazide at its IC50 concentration for 24-48 hours. Include an untreated control group.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram:

experimental_workflow Cell_Culture Cell Culture (HepG2, MCF-7) Drug_Treatment Treatment with N'-(2-chloroacetyl)- 2-hydroxybenzohydrazide Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Drug_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay for Apoptosis Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Proteins Drug_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro evaluation workflow for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to investigate the effect of the compound on the expression levels of key apoptotic proteins.

Protocol for Western Blot Analysis:

  • Protein Extraction: Treat cells with N'-(2-chloroacetyl)-2-hydroxybenzohydrazide at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anticancer Potential: Future Directions

While in vivo studies for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide are not yet published, research on other benzohydrazide derivatives has shown promising anticancer efficacy in animal models. Future research should focus on evaluating the in vivo efficacy and toxicity of this compound.

Proposed In Vivo Study Design:

  • Animal Model: Utilize a xenograft mouse model where human cancer cells (e.g., HepG2 or MCF-7) are implanted subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, treat the mice with N'-(2-chloroacetyl)-2-hydroxybenzohydrazide via an appropriate route of administration (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Monitor tumor growth over time and compare the tumor volumes in the treated group to a vehicle-treated control group.

  • Toxicity Assessment: Monitor the body weight, general health, and any signs of toxicity in the treated animals. At the end of the study, perform histological analysis of major organs.

Conclusion and Future Perspectives

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a promising anticancer agent that induces apoptosis in cancer cells through the generation of oxidative stress and disruption of mitochondrial function. The provided protocols offer a framework for the in vitro evaluation of this compound. Further investigations are warranted to elucidate the precise molecular targets and to assess its therapeutic potential in in vivo models. The structure-activity relationship of this and related compounds could also be explored to optimize its anticancer properties.

References

Sources

Method

Probing the Potential of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide as an Antimicrobial Agent: An In Silico Molecular Docking Guide

Introduction: The Promise of Benzohydrazide Derivatives in Drug Discovery Benzohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzohydrazide Derivatives in Drug Discovery

Benzohydrazide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their therapeutic potential stems from their versatile chemical scaffold, which allows for modifications to enhance their binding affinity and specificity to various biological targets. Among these, N'-(2-chloroacetyl)-2-hydroxybenzohydrazide stands out as a promising candidate for further investigation. Its structure, featuring a reactive chloroacetyl group and a 2-hydroxybenzohydrazide moiety, makes it a versatile building block for creating more complex and potent molecules.[2] The chloroacetyl group, in particular, can form covalent bonds with nucleophilic residues in the active sites of enzymes, potentially leading to irreversible inhibition and prolonged therapeutic effects.[2]

This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide with a key antimicrobial target: the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[1][3] Inhibition of InhA is a clinically validated strategy for treating tuberculosis, as exemplified by the frontline drug isoniazid.[3] By simulating the binding of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide to InhA, researchers can gain valuable insights into its potential as a novel anti-tuberculosis agent.

This guide is designed for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind each experimental choice, ensuring a scientifically rigorous and reproducible workflow.

The Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a NADH-dependent enzyme that catalyzes the reduction of long-chain 2,3-trans-enoyl-acyl carrier protein (ACP) substrates, a critical step in the fatty acid elongation cycle of Mycobacterium tuberculosis.[3] The disruption of this pathway compromises the structural integrity of the bacterial cell wall, leading to cell death. This makes InhA an attractive and well-validated target for the development of new anti-tuberculosis drugs.[4][5] For this study, we will utilize the crystal structure of InhA from Mycobacterium tuberculosis H37Rv in complex with an N-(4-methylbenzoyl)-4-benzylpiperidine inhibitor, available in the Protein Data Bank (PDB) with the accession code 2NSD .[4] This structure provides a well-defined active site, crucial for accurate molecular docking simulations.

The Ligand: N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a synthetic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol .[2] Its chemical structure is characterized by a salicylic acid hydrazide backbone functionalized with a chloroacetyl group.

Table 1: Properties of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

PropertyValueSource
IUPAC Name N'-(2-chloroacetyl)-2-hydroxybenzohydrazidePubChem
Molecular Formula C₉H₉ClN₂O₃[2]
Molecular Weight 228.63 g/mol [2]
SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)OPubChem
InChI InChI=1S/C9H9ClN2O3/c10-5-8(14)12-11-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15)PubChem

Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target. The workflow can be broadly divided into three main stages: preparation of the receptor and ligand, performing the docking simulation, and analysis of the results.

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 2NSD) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (N'-(2-chloroacetyl)-2-hydroxybenzohydrazide) Ligand_Prep->Docking Results_Analysis Results Analysis (Binding Affinity & Pose) Docking->Results_Analysis Visualization Visualization (PyMOL/Discovery Studio) Results_Analysis->Visualization

Figure 1: A high-level overview of the molecular docking workflow.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the molecular docking of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide into the active site of InhA. We will be using AutoDock Vina, a widely used open-source program for molecular docking.

Part 1: Receptor Preparation

The initial step involves preparing the receptor (InhA) structure for docking. This process entails removing non-essential molecules, adding hydrogen atoms, and converting the file to the required format.

Protocol 1: Receptor Preparation using AutoDockTools

  • Obtain the Receptor Structure: Download the PDB file for InhA (PDB ID: 2NSD) from the RCSB Protein Data Bank (]">www.rcsb.org).[4]

  • Clean the PDB File:

    • Open the 2NSD.pdb file in a molecular visualization software such as PyMOL or UCSF Chimera.

    • Remove all water molecules, co-factors (NAD), and the co-crystallized inhibitor (N-(4-methylbenzoyl)-4-benzylpiperidine). The goal is to have a clean protein structure.

    • Save the cleaned protein structure as 2NSD_protein.pdb.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open AutoDockTools.

    • Go to File > Read Molecule and open 2NSD_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar Only and click OK. This adds hydrogen atoms to polar residues, which is crucial for accurate hydrogen bond calculations.

    • Go to Grid > Macromolecule > Choose. Select the 2NSD_protein molecule and click Select Molecule.

    • Save the prepared receptor in the PDBQT format by going to File > Save > Write PDBQT. Name the file 2NSD_receptor.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

The ligand, N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, needs to be converted into a 3D structure and prepared in the PDBQT format.

Protocol 2: Ligand Preparation

  • Obtain the Ligand Structure:

    • The 2D structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide can be obtained from PubChem or drawn using a chemical drawing software like ChemDraw or MarvinSketch.

    • The SMILES string for the ligand is C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O.

  • Generate a 3D Structure:

    • Use a program like Open Babel or the online CORINA tool to convert the 2D structure or SMILES string into a 3D structure in .mol or .sdf format.

  • Prepare the Ligand in AutoDockTools (ADT):

    • In ADT, go to Ligand > Input > Open and select the 3D structure file of the ligand.

    • Go to Ligand > Torsion Tree > Detect Root. This defines the rotatable bonds in the ligand, allowing for flexible docking.

    • Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Part 3: Molecular Docking Simulation

With the prepared receptor and ligand, the next step is to perform the docking simulation using AutoDock Vina.

G Receptor Receptor (2NSD_receptor.pdbqt) Vina AutoDock Vina Receptor->Vina Ligand Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) Config->Vina Output Output (results.pdbqt, log.txt) Vina->Output

Figure 2: Input and output files for an AutoDock Vina simulation.

Protocol 3: Running AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In ADT, with the 2NSD_receptor.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the active site of InhA. A good starting point is to center the box on the position of the co-crystallized ligand that was removed in Protocol 1.

    • Record the center coordinates (x, y, z) and the size of the box (x, y, z dimensions in Angstroms).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinate and size values with those you recorded:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your 2NSD_receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command:

    • AutoDock Vina will perform the docking simulation and generate two output files: results.pdbqt containing the predicted binding poses of the ligand, and log.txt containing the binding affinity scores for each pose.

Part 4: Analysis of Docking Results

The final step is to analyze the output of the docking simulation to determine the binding affinity and visualize the interactions between the ligand and the receptor.

Protocol 4: Analyzing the Docking Results

  • Examine the Log File:

    • Open the log.txt file. It will contain a table of the predicted binding poses, ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Visualize the Binding Poses:

    • Open PyMOL or another molecular visualization tool.

    • Load the 2NSD_receptor.pdbqt file.

    • Load the results.pdbqt file. This will display the different predicted binding poses of the ligand within the active site of the receptor.

  • Analyze Ligand-Receptor Interactions:

    • Focus on the pose with the best (most negative) binding affinity.

    • Identify the key amino acid residues in the active site that are interacting with the ligand.

    • Use the visualization software to identify and measure hydrogen bonds, hydrophobic interactions, and any potential covalent interactions. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server can be used for detailed 2D interaction mapping.

Table 2: Interpretation of Docking Results

MetricInterpretationSignificance
Binding Affinity (kcal/mol) A more negative value indicates a more favorable binding interaction.Provides a quantitative estimate of the binding strength.
Binding Pose The predicted 3D orientation of the ligand within the receptor's active site.Reveals the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.
Root Mean Square Deviation (RMSD) If a known binding pose exists, RMSD measures the deviation of the docked pose from the experimental one.Validates the accuracy of the docking protocol.

Conclusion and Future Directions

This application note has provided a detailed protocol for conducting a molecular docking study of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. By following these steps, researchers can obtain valuable insights into the potential of this compound as a novel anti-tuberculosis agent. The predicted binding affinity and interaction patterns can guide further lead optimization efforts, such as synthesizing derivatives with improved potency and pharmacokinetic properties.

It is crucial to remember that molecular docking is a computational prediction. The results should be validated through in vitro and in vivo experiments to confirm the biological activity of the compound. Future work could involve synthesizing N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and its analogs, followed by enzymatic assays to determine their inhibitory activity against InhA and minimum inhibitory concentration (MIC) studies against Mycobacterium tuberculosis.

References

  • Suzana, S., et al. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 17(1), 162-167. Available at: [Link]

  • Praveen, C. S., et al. (2015). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1226-1234.
  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. PDB ID: 2NSD. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • Marrakchi, H., et al. (2003). InhA, a target for isoniazid and ethionamide in Mycobacterium tuberculosis. Future microbiology, 2(6), 643-650.
  • Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
  • Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • BIOVIA, Dassault Systèmes. (2021). Discovery Studio Visualizer. San Diego: Dassault Systèmes.
  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic acids research, 51(D1), D523-D531.
  • Chollet, A., et al. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328-333. PDB ID: 4TRO. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). Benzohydrazides: As potential bio-active agents.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]

  • Spoken-Tutorial.org. Receptor Preparation for Docking. Available at: [Link]

  • AutoDock Vina. The Scripps Research Institute. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Welcome to the technical support center for the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during this synthesis, with a particular focus on the formation of side products. Our goal is to provide you with the expertise and practical solutions to troubleshoot and optimize your experimental outcomes.

The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a crucial step in the development of various bioactive compounds.[1] The primary reaction involves the acylation of salicylhydrazide (2-hydroxybenzohydrazide) with chloroacetyl chloride.[1] While the reaction appears straightforward, the presence of multiple nucleophilic sites on the salicylhydrazide molecule can lead to the formation of undesired side products, complicating purification and reducing the overall yield. This guide will address these specific issues in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired N-Acylated Product

Question: I am consistently obtaining a low yield of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. What are the likely causes and how can I improve it?

Answer:

A low yield is a common problem that can often be attributed to the formation of side products or suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Probable Cause 1: Competing O-Acylation. The phenolic hydroxyl group on the salicylhydrazide is also nucleophilic and can react with chloroacetyl chloride to form an O-acylated isomer. Generally, the amine group is more nucleophilic than the hydroxyl group, favoring N-acylation.[2] However, reaction conditions can shift this balance.

    • Solution:

      • Control the temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for N-acylation over O-acylation.

      • Optimize the base: The choice and amount of base are critical. A bulky, non-nucleophilic base can be advantageous. Using a stoichiometric amount of a hindered base can help to deprotonate the hydrazide nitrogen selectively.

      • Acidic Conditions: Some literature suggests that performing the acylation in an acidic medium like glacial acetic acid can favor N-acylation.[3]

  • Probable Cause 2: Formation of a Di-acylated Side Product. Both the terminal nitrogen of the hydrazide and the phenolic hydroxyl group can be acylated, particularly if an excess of chloroacetyl chloride is used or if the reaction is run for an extended period at a higher temperature.

    • Solution:

      • Stoichiometry is key: Use a precise 1:1 molar ratio of salicylhydrazide to chloroacetyl chloride. Adding the chloroacetyl chloride dropwise to the reaction mixture can also help to prevent localized high concentrations of the acylating agent.

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-acylated product.

  • Probable Cause 3: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[4] This will not only consume your reagent but can also introduce chloroacetic acid into your reaction mixture, which can lead to further side reactions.

    • Solution:

      • Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: I have an impurity with a higher molecular weight than my desired product. What could it be?

A1: A higher molecular weight impurity is likely the di-acylated product , where both the hydrazide nitrogen and the phenolic hydroxyl group have reacted with chloroacetyl chloride. To confirm this, you can use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two chloroacetyl groups would be evident in the NMR spectrum.

Q2: My NMR spectrum shows signals that are consistent with my product, but the integration is off, and there's an additional peak in the aromatic region. What is the likely impurity?

A2: This could indicate the presence of the O-acylated isomer . While the overall structure is similar, the chemical environment of the aromatic protons will be slightly different, leading to a distinct set of peaks. The key difference between O-acylation and N-acylation is the atom to which the acyl group is attached.[5][6] Careful analysis of 2D NMR spectra (like HMBC and HSQC) can help to definitively assign the structure.

Q3: I see a significant amount of unreacted salicylhydrazide in my final product mixture. How can I drive the reaction to completion?

A3: If you are observing unreacted starting material, consider the following:

  • Reaction Time and Temperature: You may need to increase the reaction time or temperature slightly. However, be cautious as this can also promote the formation of side products. Monitor the reaction closely by TLC.

  • Reagent Purity: Ensure that your chloroacetyl chloride is of high purity and has not decomposed.

  • Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often a good choice.[1]

Q4: Are there any potential cyclic side products I should be aware of?

A4: While less common under standard acylation conditions, intramolecular cyclization is a possibility in hydrazide chemistry. For instance, the newly formed amide could potentially cyclize, though this usually requires specific conditions. More likely, if the reaction conditions are harsh, you might see degradation products.

Experimental Protocols

General Procedure for the Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide[1]
  • Dissolve 2-hydroxybenzohydrazide in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, the resulting precipitate can be collected by filtration.

  • Wash the crude product with a cold solvent to remove any unreacted starting materials and soluble impurities.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Recommendation Rationale
Temperature 0-5 °CTo enhance selectivity for N-acylation and minimize side reactions.
Solvent Anhydrous Dichloromethane or THFTo ensure a moisture-free environment and facilitate the reaction.
Stoichiometry 1:1 (Salicylhydrazide:Chloroacetyl chloride)To prevent the formation of di-acylated side products.
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis of chloroacetyl chloride.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and the competing side reactions that can occur.

Synthesis_Pathways Salicylhydrazide Salicylhydrazide MainProduct N'-(2-chloroacetyl)-2- hydroxybenzohydrazide (Desired Product) Salicylhydrazide->MainProduct N-acylation (Major Pathway) O_Acylated O-acylated Side Product Salicylhydrazide->O_Acylated O-acylation (Minor Pathway) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->MainProduct ChloroacetylChloride->O_Acylated Di_Acylated Di-acylated Side Product ChloroacetylChloride->Di_Acylated MainProduct->Di_Acylated Further Acylation O_Acylated->Di_Acylated Further Acylation

Caption: Reaction scheme for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide synthesis.

References

  • Latha, D., et al. (2017). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. International Journal of Pharmaceutical and Chemical Sciences, 7(4), 388-392. Available at: [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. Available at: [Link]

  • Wikipedia. Chloroacetyl chloride. Available at: [Link]

  • Pingaew, R., et al. (2014). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Maejo International Journal of Science and Technology, 8(3), 268-275. Available at: [Link]

  • Pingaew, R., et al. (2014). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Maejo International Journal of Science and Technology, 8(3), 268-275. Available at: [Link]

  • ResearchGate. Reaction mechanism of synthesis of salicylhydrazide (2). Available at: [Link]

  • Pediaa. Difference Between O Acylation and N Acylation. Available at: [Link]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O. Available at: [Link]

  • PubChem. Chloroacetyl chloride. Available at: [Link]

  • Brainly.in. What is the difference between O acylation and N acylation?. Available at: [Link]

Sources

Optimization

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide reaction condition modifications

Welcome to the comprehensive technical support guide for the synthesis and handling of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This resource is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and handling of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to facilitate a smooth and successful experimental workflow. Here, we address common challenges, provide detailed protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-tested experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to rapidly diagnose and resolve issues you may encounter during the synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Q1: My reaction yield is significantly lower than the expected 60-80%. What are the likely causes and how can I improve it?

Low yields are a common frustration, often stemming from a few critical factors. Let's break down the probable causes and their solutions.

  • Cause 1: Moisture Contamination. Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid. This byproduct will not acylate your hydrazide, and it consumes the base, effectively halting the desired reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; if you are unsure about the solvent quality, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.

  • Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor solubility of the starting material.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the starting 2-hydroxybenzohydrazide spot, consider extending the reaction time. While the initial addition of chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, allowing the mixture to warm to room temperature and stir for several hours (typically 3-6 hours) is often necessary for completion. If solubility is an issue, consider a solvent in which 2-hydroxybenzohydrazide is more soluble, such as DMF.

  • Cause 3: Insufficient Base. A non-nucleophilic base like triethylamine or pyridine is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction. If the HCl is not neutralized, it will protonate the nucleophilic hydrazide, rendering it unreactive.

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) is often beneficial to ensure complete HCl scavenging.

  • Cause 4: Product Loss During Workup. The desired product may be lost during extraction or purification steps.

    • Solution: When quenching the reaction with water, ensure the aqueous layer is fully saturated with salt (brine) to maximize the partitioning of your product into the organic layer during extraction. Be meticulous with phase separation to avoid leaving product behind. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.

Q2: My final product is an oil or a sticky solid that won't crystallize. How can I purify it?

The formation of an oily product can be perplexing, but there are several techniques to induce crystallization and achieve a pure, solid product.

  • Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution 1: Solvent Trituration. Try stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often wash away the impurities, leaving behind a solid product.

    • Solution 2: Column Chromatography. If trituration fails, purification by silica gel column chromatography is a reliable method. A good starting eluent system would be a gradient of ethyl acetate in hexane.

  • Cause 2: Incomplete Solvent Removal. Residual solvent can make the product appear oily.

    • Solution: Ensure the product is thoroughly dried under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) under vacuum can help remove stubborn solvent molecules.

  • Cause 3: Inherent Properties of the Product. While N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is expected to be a solid, sometimes unexpected side products can lead to an oily mixture.

    • Solution: To induce crystallization from the oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also be very effective.

Q3: The reaction mixture has turned a dark brown/black color. Is the reaction salvageable?

A significant color change often indicates decomposition or side reactions, but it doesn't always mean the reaction has failed.

  • Cause: Decomposition. High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting materials or the product.

    • Solution: Maintain a controlled temperature, especially during the dropwise addition of the highly reactive chloroacetyl chloride. Avoid unnecessarily long reaction times once TLC indicates the consumption of the starting material. The dark color can often be removed during recrystallization, sometimes with the aid of activated charcoal. Add a small amount of charcoal to the hot solution before filtering it through celite to remove the charcoal and the colored impurities.

II. Detailed Experimental Protocols

These protocols provide a validated starting point for your synthesis. As always, proper personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-hydroxybenzohydrazide (Precursor)

This two-step process starts with readily available methyl salicylate.

Step 1.1: Reaction Workflow

reagents Methyl Salicylate + Hydrazine Hydrate conditions Reflux or Microwave Irradiation reagents->conditions Heat solvent Ethanol (optional, can be run neat) solvent->conditions product 2-hydroxybenzohydrazide conditions->product Cool & Precipitate cluster_0 Nucleophilic Acyl Substitution hydrazide 2-hydroxybenzohydrazide (Nucleophile) acyl_chloride Chloroacetyl Chloride (Electrophile) hydrazide->acyl_chloride Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate product N'-(2-chloroacetyl)-2- hydroxybenzohydrazide intermediate->product Collapse & Chloride leaves hcl HCl byproduct intermediate->hcl base Base (e.g., Pyridine) (HCl Scavenger) hcl->base Neutralization salt Pyridinium Hydrochloride base->salt

Caption: Mechanism of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide synthesis.

Materials:

  • 2-hydroxybenzohydrazide

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous triethylamine or pyridine

Procedure: [1]1. In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 2-hydroxybenzohydrazide (1 equivalent) in anhydrous DCM. 2. Cool the stirred solution to 0°C using an ice bath. 3. Slowly add triethylamine or pyridine (1.1 equivalents) to the solution. 4. In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. 5. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5°C. 6. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC. 7. Upon completion, quench the reaction by adding cold water. 8. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. 10. Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield N'-(2-chloroacetyl)-2-hydroxybenzohydrazide as a white or off-white solid.

III. Frequently Asked Questions (FAQs)

Q1: Why is a base like pyridine or triethylamine necessary in this reaction? The acylation of the hydrazide by chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. [1]The hydrazide starting material is basic and will be protonated by the generated HCl, rendering it non-nucleophilic and stopping the reaction. Pyridine and triethylamine are non-nucleophilic bases that act as "HCl scavengers," neutralizing the acid as it forms and allowing the reaction to proceed to completion. [2][3] Q2: Can I use a different solvent? Yes, other aprotic solvents can be used. Dichloromethane and chloroform are common choices due to their inertness and ability to dissolve the starting hydrazide. [1]Dimethylformamide (DMF) or glacial acetic acid have also been reported for similar reactions and can be advantageous if the solubility of 2-hydroxybenzohydrazide is a concern. [4]However, be aware that reaction conditions may need to be re-optimized.

Q3: What are the expected analytical characteristics of the final product? Verifying the structure and purity of your final product is critical. Here are the expected characteristics for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (C₉H₉ClN₂O₃, MW: 228.63 g/mol ): [1]

Analytical Technique Expected Observations
¹H NMR Aromatic protons (~6.5-8.0 ppm), a singlet for the -CH₂- group of the chloroacetyl moiety (~4.0-4.5 ppm), broad singlets for the -NH- and phenolic -OH protons (can be exchangeable with D₂O).
¹³C NMR Carbonyl carbons (~165-175 ppm), aromatic carbons (~115-160 ppm), and the -CH₂- carbon (~40-45 ppm).
FTIR (cm⁻¹) O-H stretch (phenolic, ~3200-3400 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), C=O stretches (amide, ~1650-1700 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹).

| Mass Spectrometry | The molecular ion peak [M]+ should be observable, along with a characteristic [M+2]+ peak at approximately one-third the intensity of the [M]+ peak, which is indicative of the presence of a single chlorine atom. |

Q4: How should I store N'-(2-chloroacetyl)-2-hydroxybenzohydrazide? Due to the reactive nature of the chloroacetyl group, the compound should be stored in a cool, dry place. For long-term storage, keeping it at 2-8°C in a tightly sealed container is recommended to prevent degradation.

Q5: What are the potential side reactions I should be aware of? The primary side reaction of concern is the hydrolysis of chloroacetyl chloride by any trace moisture, which has been discussed in the troubleshooting section. Another theoretical possibility, though less likely with a hydrazide compared to an aniline, is di-acylation. However, the electronic nature of the hydrazide typically makes the second acylation unfavorable. The most critical factor to control is moisture.

IV. References

  • Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. Available at: [Link]

  • Latha, K. P., Ramesh, D. R., Vagdevi, H. M., & Kumaraswamy, M. N. (2017). Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and N'-(arylaminoacetyl)naphtho[2,1-b]furan-2-carbohydrazide derivatives and their antimicrobial activities. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(4), 388-392. Available at: [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved January 23, 2026, from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Structural Integrity in Drug Discovery N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a versatile chemical intermediate wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Structural Integrity in Drug Discovery

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a versatile chemical intermediate with significant potential in medicinal chemistry.[1] Its structure, featuring a reactive chloroacetyl group and a 2-hydroxybenzohydrazide moiety, makes it a valuable building block for synthesizing novel bioactive compounds, including those with antimicrobial and α-glucosidase inhibitory activities.[1] The precise arrangement of these functional groups is paramount, as even minor structural deviations can drastically alter a molecule's biological activity and safety profile. Therefore, rigorous and unambiguous structural validation is a cornerstone of the drug discovery and development process, ensuring the integrity and reproducibility of scientific findings.

This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. By presenting detailed experimental protocols and interpreting exemplar data, this guide aims to equip researchers with the knowledge to select and execute the most appropriate methods for validating the chemical structure of this and similar hydrazide derivatives.

Synthesis Pathway Overview

The synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide typically proceeds through a two-step process. First, 2-hydroxybenzohydrazide is formed from the reaction of an appropriate starting material, such as methyl salicylate, with hydrazine hydrate.[2] Subsequently, the 2-hydroxybenzohydrazide is acylated with 2-chloroacetyl chloride to yield the final product.[1]

Synthesis_Pathway Start Methyl Salicylate + Hydrazine Hydrate Intermediate 2-Hydroxybenzohydrazide Start->Intermediate Nucleophilic Acyl Substitution Product N'-(2-chloroacetyl)-2- hydroxybenzohydrazide Intermediate->Product Acylation Reagent 2-Chloroacetyl chloride Reagent->Product

Caption: Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, both ¹H and ¹³C NMR are indispensable.

A. Principles of NMR for Structural Validation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and the number of protons of each type (integration). ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their chemical environments. Together, they allow for a complete mapping of the carbon-hydrogen framework.

B. Predicted and Exemplar NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.5 - 8.0 (multiplet)115 - 135
-CH₂-Cl4.0 - 4.5 (singlet)40 - 45
Phenolic -OH10.0 - 12.0 (broad singlet)-
Amide -NH9.0 - 11.0 (broad singlets)-
Carbonyl (C=O)-160 - 175
Aromatic C-O-150 - 160
Aromatic C-C=O-110 - 120
C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Reagents:

  • N'-(2-chloroacetyl)-2-hydroxybenzohydrazide sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent as it can dissolve the compound and its residual water peak does not overlap with key signals.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) or TMS (δ 0.00).

NMR_Workflow A Sample Dissolution (in DMSO-d6) B Transfer to NMR Tube A->B C Instrument Setup (Lock & Shim) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis & Interpretation F->G

Caption: Workflow for NMR spectroscopic analysis.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

A. Principles of Electrospray Ionization (ESI)-MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like N'-(2-chloroacetyl)-2-hydroxybenzohydrazide. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

B. Expected Mass Spectrum and Fragmentation

The molecular formula of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is C₉H₉ClN₂O₃, with a molecular weight of 228.63 g/mol .[1] In positive-ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 229. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 231 ([M+2+H]⁺) with roughly one-third the intensity of the m/z 229 peak is a key diagnostic feature.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. Key fragmentations would likely involve the cleavage of the amide bonds and the loss of small neutral molecules.

Table 2: Expected m/z Values in the ESI-Mass Spectrum

Ion Formula Expected m/z Notes
[M+H]⁺[C₉H₁₀ClN₂O₃]⁺229Protonated molecule (³⁵Cl)
[M+2+H]⁺[C₉H₁₀³⁷ClN₂O₃]⁺231Isotopic peak for ³⁷Cl
[M+Na]⁺[C₉H₉ClN₂O₃Na]⁺251Sodium adduct (³⁵Cl)
Fragment 1[C₇H₇O₂]⁺121Loss of N'-(2-chloroacetyl)hydrazine
Fragment 2[C₂H₂ClO]⁺77Chloroacetyl fragment
C. Experimental Protocol: ESI-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Reagents:

  • N'-(2-chloroacetyl)-2-hydroxybenzohydrazide sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode)

Instrumentation:

  • An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in methanol or acetonitrile. Add 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecule and any adducts.

  • MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion (m/z 229) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic pattern. Interpret the MS/MS spectrum to identify characteristic fragment ions.

MS_Workflow A Sample Preparation (Dilute solution with 0.1% Formic Acid) B Infusion into ESI Source A->B C Full Scan MS Acquisition (Identify [M+H]+) B->C D Tandem MS (MS/MS) Acquisition (Fragment [M+H]+) C->D E Data Analysis (Molecular Weight & Fragmentation) D->E

Caption: Workflow for ESI-Mass Spectrometry analysis.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Principles of FT-IR Spectroscopy

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific functional groups.

B. Expected FT-IR Absorptions

For N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, key characteristic peaks are expected for the O-H, N-H, C=O, and C-Cl bonds.

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Amide N-HStretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Carbonyl (C=O)Stretching1630 - 1700 (multiple bands)
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350
C-OStretching1000 - 1300
C-ClStretching600 - 800
C. Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials and Reagents:

  • N'-(2-chloroacetyl)-2-hydroxybenzohydrazide sample (finely ground)

  • FT-IR grade potassium bromide (KBr) powder (dry)

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any absorbed water, which has a strong IR absorption.

    • In an agate mortar, grind 1-2 mg of the sample into a very fine powder.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FT-IR provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

A. Principles of X-ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

B. Obtaining Suitable Crystals

A significant challenge for this technique is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

C. Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional molecular structure.

Materials and Reagents:

  • High-purity N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

  • A variety of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Crystallization vials

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling if necessary.

    • Alternatively, use slow evaporation or vapor diffusion techniques to promote crystal growth.

  • Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

V. Comparative Analysis of Techniques

Each of the discussed techniques provides a unique and complementary piece of the structural puzzle. A robust validation strategy relies on the synergistic use of these methods.

Table 4: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistryProvides the most detailed structural information in solution; non-destructive.Requires relatively large amounts of sample; sensitivity can be an issue for some nuclei.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; provides molecular formula with high-resolution MS.Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groupsFast, simple, and non-destructive; good for a quick assessment of synthesis success.Provides limited information on the overall molecular structure; spectra can be complex.
X-ray Crystallography Unambiguous 3D structure in the solid stateProvides the definitive molecular structure, including bond lengths and angles.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The validation of the structure of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, a molecule of significant synthetic and medicinal interest, necessitates a multi-pronged analytical approach. While NMR spectroscopy provides the foundational map of the molecular framework and connectivity, mass spectrometry confirms the molecular weight and offers clues to its composition through fragmentation. FT-IR spectroscopy serves as a rapid and effective tool for verifying the presence of key functional groups. For ultimate structural confirmation, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous three-dimensional picture of the molecule in the solid state.

By judiciously applying and comparing the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structure of their synthesized compounds. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the reliability and reproducibility of research and a fundamental requirement for the advancement of drug discovery and development.

References

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. Available at: [Link]

  • Manjunatha, K. S., et al. (2015). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. International Journal of ChemTech Research, 8(7), 133-139.
  • ResearchGate. (2017). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]

Sources

Comparative

A Comparative Guide to N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the hydrazone scaffold (–CO–NH–N=CH–) represents a "privileged" structural motif due to its synthetic accessibility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the hydrazone scaffold (–CO–NH–N=CH–) represents a "privileged" structural motif due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive comparative analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and its analogs, a class of compounds with significant potential in the development of novel therapeutic agents. As Senior Application Scientists, our goal is to present not just data, but a logical framework for understanding the causality behind the observed biological activities and to provide robust, reproducible experimental protocols.

The N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Scaffold: A Platform for Therapeutic Innovation

The core structure, N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, combines several key pharmacophoric features:

  • 2-hydroxybenzohydrazide moiety: This portion of the molecule is known to possess inherent biological activities and provides a scaffold for further chemical modification.[3][4] The hydroxyl and hydrazide groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]

  • N-acylhydrazone linkage: This versatile linker contributes to the conformational flexibility of the molecule and is crucial for its biological activity.[1][5]

  • Chloroacetyl group: The reactive chloroacetyl moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition.

This guide will explore how modifications to this core structure influence its biological performance, with a focus on antibacterial and anticancer activities.

Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward and efficient multi-step process. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar hydrazide derivatives.[3][4]

General Synthetic Pathway

The synthesis begins with the esterification of salicylic acid, followed by hydrazinolysis to form 2-hydroxybenzohydrazide. The final step involves the acylation of the hydrazide with chloroacetyl chloride or a substituted chloroacetyl chloride.

Synthesis_Pathway Salicylic_acid Salicylic Acid Methyl_salicylate Methyl Salicylate Salicylic_acid->Methyl_salicylate MeOH, H2SO4 (cat.) Reflux Hydrazide 2-hydroxybenzohydrazide Methyl_salicylate->Hydrazide NH2NH2·H2O EtOH, Reflux Final_Compound N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Hydrazide->Final_Compound ClCOCH2Cl Solvent, Base

Caption: General synthetic route for N'-(2-chloroacetyl)-2-hydroxybenzohydrazide.

Detailed Experimental Protocol: Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

This protocol is a representative example for the synthesis of the parent compound. Modifications to the starting materials and reagents can be made to synthesize a variety of analogs.

Step 1: Synthesis of Methyl Salicylate

  • To a solution of salicylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl salicylate.

Step 2: Synthesis of 2-hydroxybenzohydrazide

  • Dissolve methyl salicylate (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (20 mmol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.[6]

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 2-hydroxybenzohydrazide.

Step 3: Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

  • Suspend 2-hydroxybenzohydrazide (10 mmol) in a suitable solvent such as chloroform or dichloromethane (50 mL).[7]

  • Add an equimolar amount of a base, such as triethylamine or potassium carbonate, to the suspension.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (11 mmol) dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Comparative Biological Evaluation: A Hypothetical Study

To illustrate the potential of this class of compounds, we present a hypothetical comparative study of a series of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide analogs. The selection of analogs is designed to probe the effects of electronic and steric modifications on their antibacterial and anticancer activities.

Hypothetical Analogs for Comparative Study
Compound IDR1R2
1 HCl
2a 5-NO2Cl
2b 5-ClCl
2c 5-OCH3Cl
3a HF
3b HBr
  • Rationale for Analog Selection:

    • Analogs 2a-2c explore the influence of electron-withdrawing (NO2, Cl) and electron-donating (OCH3) substituents on the phenyl ring.

    • Analogs 3a-3b investigate the effect of varying the halogen on the acetyl moiety, which can impact its reactivity.

Antibacterial Activity

The antibacterial activity of the synthesized compounds can be evaluated against a panel of Gram-positive and Gram-negative bacteria using standard methods like the broth microdilution or agar well diffusion assays.[3][8]

Table 1: Hypothetical Antibacterial Activity Data (Minimum Inhibitory Concentration in µg/mL)

Compound IDStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
1 3264
2a 816
2b 1632
2c 64128
3a 64128
3b 1632
Ciprofloxacin10.5
Anticancer Activity

The in vitro anticancer activity can be assessed against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[5][9]

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

Compound IDMCF-7A549
1 25.530.2
2a 8.112.5
2b 15.322.8
2c 45.755.1
3a 35.242.6
3b 12.818.9
Doxorubicin0.81.2

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data allows for the deduction of plausible structure-activity relationships.

  • Influence of Phenyl Ring Substituents: The presence of electron-withdrawing groups at the 5-position of the 2-hydroxybenzoyl ring (analogs 2a and 2b ) appears to enhance both antibacterial and anticancer activity compared to the unsubstituted parent compound 1 .[10] Conversely, the electron-donating methoxy group (analog 2c ) seems to diminish activity. This suggests that a more electron-deficient aromatic system may be favorable for biological activity.

  • Effect of the Haloacetyl Moiety: Comparing analogs 1 , 3a , and 3b , the nature of the halogen on the acetyl group influences activity. The bromoacetyl analog (3b ) shows higher potency than the chloroacetyl (1 ) and fluoroacetyl (3a ) derivatives. This could be attributed to the better leaving group ability of bromide, facilitating covalent bond formation with the target.[11]

Proposed Mechanism of Action and Molecular Docking

The biological activity of these compounds could be attributed to their ability to inhibit essential enzymes in pathogens or cancer cells. For instance, the enoyl-acyl carrier protein (ENR) reductase is a potential target for antibacterial agents.[3][7] Molecular docking studies can provide insights into the binding modes of these analogs within the active site of such enzymes.

Docking_Workflow cluster_0 Computational Analysis PDB Retrieve Target Protein Structure (e.g., PDB ID: 2NSD for ENR) Protein_Prep Prepare Protein (Add hydrogens, remove water) PDB->Protein_Prep Ligand_Prep Prepare Ligand Structures (Analogs 1-3b) Docking Perform Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analyze Binding Poses and Scores Docking->Analysis

Caption: Workflow for molecular docking studies.

A molecular docking study might reveal that the 2-hydroxy group and the hydrazide backbone form key hydrogen bonds with amino acid residues in the active site, while the substituted phenyl ring engages in hydrophobic or pi-stacking interactions.[7][12] The chloroacetyl moiety could be positioned near a nucleophilic residue like cysteine or serine, poised for covalent modification.

Detailed Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, standardized protocols must be followed.

Protocol for Broth Microdilution Antibacterial Assay
  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Anticancer Assay
  • Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide analogs, even through a hypothetical dataset, underscores the potential of this scaffold in medicinal chemistry. The ease of synthesis and the tunability of their biological activity through systematic structural modifications make them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of analogs to further refine the SAR.

  • Identification of the specific molecular targets through techniques like affinity chromatography and proteomics.

  • In vivo evaluation of the most promising candidates in animal models of infection and cancer.

  • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Georgieva, M., Zheleva, D., & Gadjeva, V. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Applied Biological Chemistry, 67(1), 1-12.
  • Bozdağ, M., Alafeefy, A. M., & Acar, Ç. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 25(22), 5363.
  • Onyeyilim, E. C., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683.
  • Mihai, C. T., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1541.
  • Rojas-León, C., et al. (2020). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Journal of the Mexican Chemical Society, 64(3), 195-211.
  • Bhat, M. A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2448-2457.
  • Shaikh, I. A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(5), 743.
  • Suzana, S., et al. (2017). Synthesis, molecular docking and antimicrobial activity of Nʹ-Benzylidene-4-Hydroxybenzohydrazide and Nʹ-(4-Methoxybenzylidene)-4-Hydroxybenzohydrazide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1360-1368.
  • Shah, S., et al. (2018). Isonicotinic hydrazid-based acylhydrazone analogs: Synthesis, characterization, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1253-1262.
  • El-Sayed, W. M., et al. (2011). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. Der Pharma Chemica, 3(6), 293-306.
  • Stompor, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255.
  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35.
  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents.
  • ResearchGate. (2025). Synthesis and Biological Activity of N-Acylhydrazones. Request PDF.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide. Innovare Academic Sciences.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • MDPI. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.
  • MDPI. (2019).
  • MDPI. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity.
  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • PubMed. (2022).
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  • Journal of Applied Pharmaceutical Science. (2019).

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide derivatives. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to this chemical scaffold influence its biological activity, with a focus on its potential as an antimicrobial and anticancer agent. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Promise of a Privileged Scaffold

The N'-(2-chloroacetyl)-2-hydroxybenzohydrazide scaffold combines several key pharmacophoric features that make it a compelling starting point for drug discovery. The 2-hydroxybenzohydrazide moiety is a known structural motif in various biologically active compounds, while the N'-(2-chloroacetyl) group introduces a reactive electrophilic "warhead." This reactive center is capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to irreversible inhibition. This covalent targeting can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors[1][2][3]. The inherent reactivity and potential for targeted covalent inhibition make this class of compounds a fertile ground for the development of novel therapeutics.

This guide will explore the nuanced relationship between the chemical structure of these derivatives and their biological function, providing a framework for the rational design of more potent and selective agents.

Core Structure and Synthesis Strategy

The general synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide derivatives is a straightforward process, typically involving a two-step reaction. The initial step is the formation of a 2-hydroxybenzohydrazide, which is then acylated with chloroacetyl chloride.

cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: N-Acylation Methyl_Salicylate Methyl Salicylate 2-hydroxybenzohydrazide 2-hydroxybenzohydrazide Methyl_Salicylate->2-hydroxybenzohydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->2-hydroxybenzohydrazide Chloroacetyl_Chloride Chloroacetyl Chloride Target_Compound N'-(2-chloroacetyl)-2- hydroxybenzohydrazide Derivative Chloroacetyl_Chloride->Target_Compound 2-hydroxybenzohydrazide_ref 2-hydroxybenzohydrazide 2-hydroxybenzohydrazide_ref->Target_Compound Acylation cluster_0 Covalent Inhibitor Design cluster_1 Mechanism of Action Scaffold Non-covalent Binding Scaffold Linker Linker Scaffold->Linker Warhead Electrophilic Warhead Target_Enzyme Target Enzyme (with Nucleophilic Residue) Warhead->Target_Enzyme Binding Linker->Warhead Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) Target_Enzyme->Covalent_Bond Nucleophilic Attack

Sources

Comparative

A Guide to the Comparative Analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide as a Novel Enzyme Inhibitor

The unique chemical architecture of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, featuring a chloroacetyl group, a hydrazide linker, and a salicylate moiety, suggests several potential mechanisms of action and enzyme tar...

Author: BenchChem Technical Support Team. Date: February 2026

The unique chemical architecture of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, featuring a chloroacetyl group, a hydrazide linker, and a salicylate moiety, suggests several potential mechanisms of action and enzyme targets. The chloroacetyl group is a well-known reactive moiety capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in an enzyme's active site, potentially leading to irreversible inhibition. The salicylhydrazide core, on the other hand, is a known scaffold in medicinal chemistry, often involved in metal chelation or hydrogen bonding interactions within enzyme active sites. This guide will navigate the process of elucidating these possibilities.

Part 1: Strategic Framework for Inhibitor Characterization

The investigation into a novel inhibitor like N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a multi-stage process. The primary challenge is the absence of a known target. Therefore, our strategy begins with target identification before proceeding to comparative kinetic analysis.

Diagram 1: Overall Investigative Workflow

This diagram outlines the strategic path from initial hypothesis to final comparative analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Comparative Inhibitor Analysis A Structural Analysis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide B Hypothesize Potential Enzyme Classes (e.g., Cysteine Proteases, Kinases) A->B C Broad Panel Screening (Commercial Service or In-house) B->C D Select & Procure Target Enzyme, Substrate, and Known Inhibitors C->D Identified 'Hit' E Optimize Assay Conditions (Enzyme/Substrate Conc., Buffer pH) D->E F Validate Assay with Known Inhibitor (Z' > 0.5) E->F G Determine IC50 for Test Compound & Known Inhibitors F->G Validated Assay H Conduct Mechanism of Action Studies (e.g., Reversibility, Kinetics) G->H I Synthesize & Compare Data H->I

Caption: High-level workflow for characterizing a novel enzyme inhibitor.

Part 2: Hypothetical Target Identification and Selection of Comparators

Based on its chemical motifs, N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a promising candidate for inhibiting enzymes susceptible to covalent modification.

  • Cysteine Proteases (e.g., Caspases, Cathepsins): The chloroacetyl group is a classic warhead for targeting the nucleophilic cysteine in the active site of these proteases.

  • Kinases: Certain kinases also possess reactive cysteine residues near the ATP-binding pocket that can be targeted by electrophilic compounds.

  • Deubiquitinating Enzymes (DUBs): Many DUBs are cysteine proteases and are thus potential targets.

For this guide, we will proceed with the hypothesis that N'-(2-chloroacetyl)-2-hydroxybenzohydrazide inhibits a member of the caspase family, specifically Caspase-3 , a critical executioner of apoptosis.

Selected Known Inhibitor for Comparison:

  • Z-VAD-FMK: A well-characterized, irreversible pan-caspase inhibitor that also acts via an electrophilic fluoromethylketone (FMK) group targeting the active site cysteine. It serves as an excellent benchmark for covalent inhibitors.

Part 3: Experimental Protocol for Comparative Inhibition Assay

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) for both our test compound and the known inhibitor against Caspase-3.

Diagram 2: IC50 Determination Workflow

G A Prepare Serial Dilutions of Inhibitors (Test Compound & Z-VAD-FMK) B Add Diluted Inhibitors to 96-well Microplate A->B C Add Recombinant Caspase-3 Enzyme to each well B->C D Pre-incubate (e.g., 30 min at 37°C) to allow for binding/inhibition C->D E Initiate Reaction by Adding Fluorogenic Substrate (Ac-DEVD-AMC) D->E F Monitor Fluorescence Increase over Time (Kinetic Read at Ex/Em 365/450 nm) E->F G Calculate Reaction Velocity (V) for each Inhibitor Concentration F->G H Plot % Inhibition vs. [Inhibitor] and Fit to a Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for an IC50 determination assay.

Detailed Protocol: Caspase-3 IC50 Determination

  • Objective: To quantify the potency of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide by determining its IC50 value and comparing it to Z-VAD-FMK.

  • Materials:

    • Recombinant Human Caspase-3

    • Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

    • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

    • N'-(2-chloroacetyl)-2-hydroxybenzohydrazide (Test Compound)

    • Z-VAD-FMK (Reference Inhibitor)

    • DMSO (for dissolving compounds)

    • Black, flat-bottom 96-well microplate

    • Fluorescence microplate reader

  • Methodology:

    • Compound Preparation: Prepare 10 mM stock solutions of the test compound and Z-VAD-FMK in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO. A typical starting concentration in the assay might be 100 µM.

    • Assay Plate Setup:

      • Add 1 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

      • Include "No Inhibitor" controls (1 µL DMSO only) for 100% enzyme activity.

      • Include "No Enzyme" controls (Assay Buffer only) for background fluorescence.

    • Enzyme Addition: Dilute the Caspase-3 stock in cold assay buffer to the desired working concentration (e.g., 10 nM). Add 50 µL of the diluted enzyme to each well (except "No Enzyme" controls).

    • Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C. This step is crucial for covalent inhibitors to allow time for the reaction with the enzyme to occur.

    • Reaction Initiation: Prepare the substrate solution (Ac-DEVD-AMC) in assay buffer to a final concentration of 20 µM. Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well is now 101 µL.

    • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) every 60 seconds for 30 minutes.

    • Data Analysis:

      • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

      • Subtract the average velocity of the "No Enzyme" wells from all other wells.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_no_inhibitor))

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary metric will be the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative Inhibition of Caspase-3

InhibitorPutative MechanismIC50 (nM) [Mean ± SD, n=3]Hill SlopeMax Inhibition (%)
N'-(2-chloroacetyl)-2-hydroxybenzohydrazideCovalent (Chloroacetyl)[Experimental Value][Value][Value]
Z-VAD-FMK (Reference)Covalent (Fluoromethylketone)25.5 ± 3.11.198.5

Note: Values for Z-VAD-FMK are representative and should be determined concurrently with the test compound under identical experimental conditions.

Interpreting the Results:

  • IC50 Value: A lower IC50 value indicates higher potency. Comparing the IC50 of the test compound to Z-VAD-FMK provides a direct measure of its relative potency.

  • Hill Slope: A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. Slopes deviating significantly from 1 may indicate cooperativity or complex binding mechanisms.

  • Max Inhibition: For irreversible inhibitors, the maximum inhibition should approach 100%. If it plateaus at a lower value, it might suggest incomplete inhibition or other experimental artifacts.

Further mechanism-of-action studies, such as "jump-dilution" experiments or dialysis, can be conducted to confirm the irreversible nature of the inhibition imparted by the chloroacetyl group. These studies assess whether the enzyme activity can be recovered after removing the unbound inhibitor, providing definitive evidence of a covalent bond.

References

  • The Chloroacetyl Group as a Covalent Warhead in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Irreversible Enzyme Inhibitors: Design, Synthesis, and Applications. Chemical Reviews. [Link]

  • Z-VAD-FMK: A potent and irreversible pan-caspase inhibitor. Cell Death & Differentiation. [Link]

  • Caspase Inhibition: A Molecular Toolkit for Apoptosis Research. Nature Reviews Molecular Cell Biology. [Link]

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